molecular formula C18H16ClN5O3S B11607938 4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11607938
M. Wt: 417.9 g/mol
InChI Key: QTSDJLVCHRYVJZ-UHFFFAOYSA-N
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Description

4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, an amino group, a methylpyrimidinyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
  • N1-(4-Methylpyrimidin-2-yl)sulfanilamide

Uniqueness

4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is unique due to the presence of the chlorophenyl group and the specific arrangement of functional groups

Properties

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C18H16ClN5O3S/c1-12-9-10-20-17(21-12)24-28(26,27)16-7-5-14(6-8-16)22-18(25)23-15-4-2-3-13(19)11-15/h2-11H,1H3,(H,20,21,24)(H2,22,23,25)

InChI Key

QTSDJLVCHRYVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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